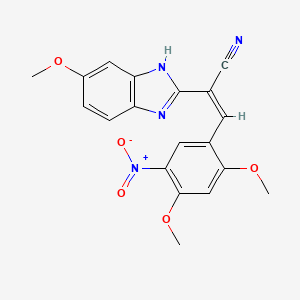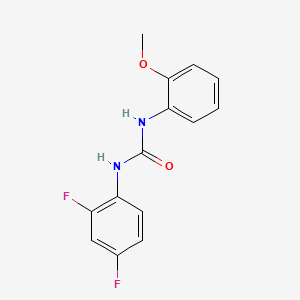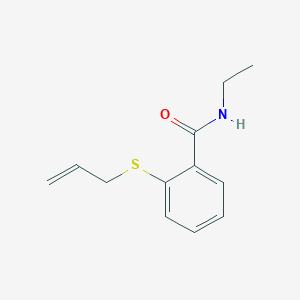
3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, also known as DMNBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. DMNBA is a member of the acrylonitrile family, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to be related to its ability to induce apoptosis in cancer cells. 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to activate the caspase pathway, leading to the cleavage of proteins involved in cell survival and proliferation. 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile inhibits the proliferation of cancer cells by inducing apoptosis. 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. In addition, 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been found to possess anti-inflammatory properties, reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments, including its high purity and reliability in synthesis. 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is also stable under normal laboratory conditions, making it suitable for long-term storage. However, 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has some limitations, including its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
For 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile research include the development of 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile derivatives, investigation of potential synergistic effects with other anticancer agents, and development of 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile-based drug delivery systems.
Méthodes De Synthèse
The synthesis of 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 5-methoxy-1H-benzimidazole-2-carbaldehyde with 2,4-dimethoxy-5-nitrobenzyl bromide in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then treated with acrylonitrile and potassium carbonate to obtain 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile. The synthesis method has been optimized to increase yield and purity, making it a reliable method for producing 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile.
Applications De Recherche Scientifique
3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential pharmacological properties. Several studies have shown that 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile exhibits significant anticancer activity by inducing apoptosis in cancer cells. 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, 3-(2,4-dimethoxy-5-nitrophenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been found to possess antiviral properties, inhibiting the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
(Z)-3-(2,4-dimethoxy-5-nitrophenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-26-13-4-5-14-15(8-13)22-19(21-14)12(10-20)6-11-7-16(23(24)25)18(28-3)9-17(11)27-2/h4-9H,1-3H3,(H,21,22)/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVWUZBQEUDAPN-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3OC)OC)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3OC)OC)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5462739.png)
![N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5462743.png)

![N-{1-(hydroxymethyl)-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5462759.png)

![N-(3,4-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5462768.png)
![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanoic acid](/img/structure/B5462775.png)


![4-[(2,5-dichlorophenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B5462812.png)
![methyl 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5462816.png)
![3-amino-N,N-diethyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5462821.png)
![1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid](/img/structure/B5462822.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylpiperidine](/img/structure/B5462826.png)